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Cat. No.: B1395944

An In-Depth Technical Guide to Imidazo[1,2-a]pyridine-7-carbonitrile for Medicinal Chemistry
Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized
as a privileged heterocyclic system due to its prevalence in a wide array of biologically active
compounds. This guide provides a detailed technical overview of a specific, functionally
important derivative: Imidazo[1,2-a]pyridine-7-carbonitrile. We will dissect its chemical
structure, nomenclature, and physicochemical properties. Furthermore, this document explores
established synthetic strategies for the parent scaffold, provides a representative experimental
protocol, and discusses the critical role of this compound and its nitrile functional group in the
context of contemporary drug discovery and development. This guide is intended for
researchers, chemists, and pharmacologists engaged in the design and synthesis of novel
therapeutic agents.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged
Core in Drug Discovery

The imidazo[1,2-a]pyridine system is a bicyclic heteroaromatic structure formed by the fusion of
an imidazole and a pyridine ring.[1][2] This scaffold is not merely a synthetic curiosity; it is a
validated "drug prejudice" scaffold, forming the core of numerous marketed pharmaceuticals.[2]
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[3] Notable examples include Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and
Zolimidine (a gastroprotective agent).[3][4]

The scaffold's success stems from its unique three-dimensional shape and electronic
properties, which allow it to serve as a versatile template for interacting with a diverse range of
biological targets. Its rigid structure is amenable to functionalization at multiple positions,
enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties.
Consequently, derivatives have demonstrated a vast spectrum of pharmacological activities,
including anticancer, antitubercular, antiviral, anti-inflammatory, and proton pump inhibitory
effects.[2][3][4]

Imidazo[1,2-a]pyridine-7-carbonitrile: Core
Compound Profile
Chemical Structure and Nomenclature

Imidazo[1,2-a]pyridine-7-carbonitrile is a specific derivative of the parent scaffold where a
nitrile group (-C=N) is substituted at the 7-position of the bicyclic ring system.

The definitive IUPAC name for this compound is imidazo[1,2-a]pyridine-7-carbonitrile.[5]

Caption: Chemical Structure of Imidazo[1,2-a]pyridine-7-carbonitrile.

Physicochemical and Spectroscopic Data

A summary of key identifiers and computed properties is essential for laboratory use and
computational modeling.
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Property Value Source
Molecular Formula CsHsN3 [51[6]
Molecular Weight 143.15 g/mol [5]1[6]
CAS Number 952566-04-0 [7]
SMILES C12=NC=CN1C=CC(C#N)=C2 [5][6]
InChikey KIYOXVPZRXLLDR- (5106]
UHFFFAOYSA-N

Monoisotopic Mass 143.04834 Da [5]
XLogP (Predicted) 15 [5]
Topological Polar Surface Area  41.1 A2 [8]

Hydrogen Bond Acceptor
ydrog p 5 (5]
Count

Structural elucidation and confirmation of Imidazo[1,2-a]pyridine-7-carbonitrile are routinely
achieved through standard analytical techniques. Spectroscopic data, including *H NMR, 13C
NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are commercially available and
serve as fingerprints for identity and purity assessment.[6]

Synthesis and Methodologies
Overview of Synthetic Strategies

The construction of the imidazo[1,2-a]pyridine core is a well-trodden path in organic synthesis.
The majority of modern, efficient routes utilize readily available 2-aminopyridines as key
starting materials.[9] Common strategies include:

» Condensation Reactions: Classic methods involving the reaction of a 2-aminopyridine with
an a-haloketone.

e Multicomponent Reactions (MCRs): Elegant one-pot procedures, such as the Groebke—
Blackburn—Bienaymé reaction, combine a 2-aminopyridine, an aldehyde, and an isocyanide
to rapidly build molecular complexity.[10]
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e Oxidative C-H/N-H Coupling: Modern catalytic methods that form the heterocyclic core
through direct C-N bond formation, often using transition metals like copper or iron.[11][12]
These are considered "green" approaches as they can utilize air as the terminal oxidant.[12]

Synthetic Transformation
Starting Materials Product

Intramolecular

One-Pot Synthesis Nucleonhilic Addti
Ketone/Aldehyde/Alkyne (e.g., Cu(l)-Catalyzed Heteopniic Acalion Imidazo[1,2-a]pyridine
Oxidative Cyclization)

2-Aminopyridine

Click to download full resolution via product page
Caption: Generalized workflow for imidazo[1,2-a]pyridine synthesis.
Exemplary Protocol: Copper-Catalyzed Synthesis from a

2-Aminopyridine

This protocol is a representative example of a modern, efficient method for synthesizing the
imidazo[1,2-a]pyridine scaffold, adapted from methodologies reported in the literature.[12] It
demonstrates a one-pot, copper-catalyzed reaction using air as a sustainable oxidant.

Objective: To synthesize a functionalized imidazo[1,2-a]pyridine derivative.

Materials:

Substituted 2-aminopyridine (1.0 mmol)

Substituted nitroolefin (1.2 mmol)

Copper(l) Bromide (CuBr) (0.1 mmol, 10 mol%)

N,N-Dimethylformamide (DMF) (3 mL)
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Procedure:

Vessel Preparation: To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar,
add the substituted 2-aminopyridine (1.0 mmol), Copper(l) Bromide (14.3 mg, 0.1 mmol),
and the substituted nitroolefin (1.2 mmol).

o Rationale: A Schlenk tube under an inert atmosphere initially ensures that the catalyst and
reactants are free from atmospheric moisture, which can interfere with many catalytic
cycles. Cu(l) is chosen for its proven efficacy in catalyzing such oxidative cyclizations.[12]

Solvent Addition: Add 3 mL of DMF to the tube via syringe.

o Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and
catalyst, facilitating a homogeneous reaction mixture. Its high boiling point is suitable for
reactions requiring elevated temperatures.[12]

Reaction Execution: Seal the tube and place it in a preheated oil bath at 80 °C. Replace the
inert atmosphere with an air-filled balloon (pierced with a needle) to serve as the oxidant
source. Stir the reaction vigorously.

o Rationale: 80 °C provides the necessary thermal energy to overcome the activation barrier
of the reaction.[12] Using air as the oxidant is a key principle of green chemistry, as it is
abundant, inexpensive, and produces no toxic byproducts.[12]

Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and
analyzing them via Thin Layer Chromatography (TLC) until the starting material is consumed
(typically 8-12 hours).

o Rationale: TLC is a crucial and rapid technique for tracking the disappearance of reactants
and the appearance of the product, preventing unnecessary heating or premature
termination of the reaction.

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature.
Dilute with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate
solution (2 x 15 mL) followed by brine (15 mL).
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o Rationale: The aqueous wash removes the DMF solvent and any inorganic byproducts.
Brine helps to break any emulsions and further dry the organic layer.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the resulting crude residue by column chromatography on
silica gel (using a hexane/ethyl acetate gradient) to afford the pure imidazo[1,2-a]pyridine
product.

o Rationale: Column chromatography is the standard method for purifying organic
compounds, separating the desired product from unreacted starting materials and side
products based on polarity.

o Characterization: Confirm the structure and purity of the final compound using NMR, MS,
and IR spectroscopy.

Role in Drug Discovery and Development
The Nitrile Group as a Key Pharmacophore

The cyano (-C=N) group on the Imidazo[1,2-a]pyridine-7-carbonitrile molecule is not a
passive substituent. In medicinal chemistry, the nitrile is a versatile functional group that can:

Act as a Hydrogen Bond Acceptor: The nitrogen atom can form strong hydrogen bonds with
biological targets like enzyme active sites.

e Serve as a Bioisostere: It can mimic other functional groups, such as a carbonyl or a halide,
to modulate binding affinity and physicochemical properties.

o Enhance Metabolic Stability: The nitrile group is generally resistant to metabolic degradation,
which can improve a drug candidate's half-life.

e Modulate Lipophilicity: It can fine-tune the molecule's LogP value, impacting its solubility,
permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Therapeutic Potential and Applications

The imidazo[1,2-a]pyridine scaffold is a validated starting point for developing inhibitors of
various protein kinases, which are critical targets in oncology.[13] For instance, novel
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derivatives have been designed as potent and selective antagonists of Platelet-Derived Growth
Factor Receptor (PDGFR), a key driver in some cancers.[13] The core structure is also central
to the development of new antitubercular agents, with some compounds showing significant
activity against multidrug-resistant strains of Mycobacterium tuberculosis.[4]

Furthermore, the scaffold has been explored for its anticancer effects against various cell lines,
including breast cancer.[14] The introduction of a 7-carbonitrile moiety can be a strategic
design choice to enhance potency or selectivity for a specific biological target within these
therapeutic areas. The unique photophysical properties of some imidazo[1,2-a]pyridines also
make them attractive candidates for use in bioimaging and as fluorescent probes.[15]

Conclusion and Future Outlook

Imidazo[1,2-a]pyridine-7-carbonitrile represents a strategically important molecule,
combining the privileged imidazo[1,2-a]pyridine scaffold with the versatile nitrile functional
group. Its robust and varied synthetic routes allow for accessible production, while its chemical
properties make it an attractive building block for creating extensive libraries of potential drug
candidates. Future research will likely focus on leveraging this core structure to develop highly
selective inhibitors for challenging therapeutic targets, particularly in oncology and infectious
diseases. The continued exploration of green and efficient synthetic methodologies will further
enhance the value and accessibility of this and related compounds for the drug development
community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Imidazopyridines | Fisher Scientific [fishersci.com]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents -
PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4027622/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10131611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9810306/
https://www.ijrpr.com/uploads/V1ISSUE8/IJRPR104.pdf
https://www.benchchem.com/product/b1395944?utm_src=pdf-body
https://www.benchchem.com/product/b1395944?utm_src=pdf-custom-synthesis
https://www.fishersci.com/us/en/browse/80013877/imidazopyridines
https://www.researchgate.net/publication/303687457_Imidazo12-apyridine_Scaffold_as_Prospective_Therapeutic_Agents
https://www.researchgate.net/publication/281555035_Recent_synthetic_scenario_on_imidazo12-apyridines_chemical_intermediate
https://pmc.ncbi.nlm.nih.gov/articles/PMC10131611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10131611/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 5. PubChemLite - Imidazo[1,2-a]pyridine-7-carbonitrile (C8H5N3) [pubchemlite.lcsb.uni.lu]

e 6. Imidazo[1,2-a]pyridine-7-carbonitrile(952566-04-0) 1H NMR spectrum [chemicalbook.com]
e 7.imidazo[1,2-a]pyridine-7-carbonitrile [sobekbio.com]

o 8. Page loading... [wap.guidechem.com]

e 9. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar
[semanticscholar.org]

» 10. Efficient one-pot synthesis of functionalised imidazo[1,2- a ]Jpyridines and unexpected
synthesis of novel tetracyclic derivatives by nucleophilic arom ... - RSC Advances (RSC
Publishing) DOI:10.1039/C9RA10447J [pubs.rsc.org]

e 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

e 12. Cu(l)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and
Nitroolefins Using Air as the Oxidant [organic-chemistry.org]

o 13. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and
Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

e 14. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937
Breast Cancer Cells - PMC [pmc.ncbi.nim.nih.gov]

e 15, ijrpr.com [ijrpr.com]

 To cite this document: BenchChem. [Imidazo[1,2-a]pyridine-7-carbonitrile chemical structure
and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1395944#imidazo-1-2-a-pyridine-7-carbonitrile-
chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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